molecular formula C19H16N4OS B2484893 3-amino-4,6-dimethyl-N-(quinolin-8-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 402954-20-5

3-amino-4,6-dimethyl-N-(quinolin-8-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2484893
CAS No.: 402954-20-5
M. Wt: 348.42
InChI Key: QRXXWISWBNPJKM-UHFFFAOYSA-N
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Description

3-amino-4,6-dimethyl-N-(quinolin-8-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a quinoline moiety attached to a thienopyridine core

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4,6-dimethyl-N-(quinolin-8-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thienopyridine core, followed by the introduction of the quinoline moiety through a series of coupling reactions. The amino and carboxamide groups are then introduced via nucleophilic substitution and amidation reactions, respectively. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-amino-4,6-dimethyl-N-(quinolin-8-yl)thieno[2,3-b]pyridine-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted thienopyridines, quinoline derivatives, and their respective oxidized or reduced forms. These products can exhibit different chemical and biological properties, making them valuable for further research and applications .

Scientific Research Applications

3-amino-4,6-dimethyl-N-(quinolin-8-yl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-4,6-dimethyl-N-(quinolin-8-yl)thieno[2,3-b]pyridine-2-carboxamide is unique due to the combination of its functional groups and the presence of both quinoline and thienopyridine moieties.

Properties

IUPAC Name

3-amino-4,6-dimethyl-N-quinolin-8-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-10-9-11(2)22-19-14(10)15(20)17(25-19)18(24)23-13-7-3-5-12-6-4-8-21-16(12)13/h3-9H,20H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXXWISWBNPJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=CC4=C3N=CC=C4)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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